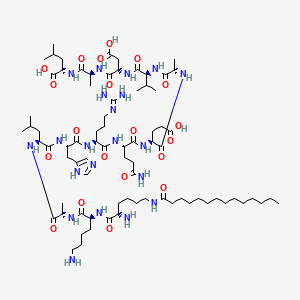
AC3-I, myristoylated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AC3-I, myristoylated, also known as Autocamtide-3 Derived Inhibitory Peptide, is a biologically active peptide. This compound is a myristoylated form of Autocamtide-3-Derived Inhibitory Peptide, which is a highly specific inhibitor of Calmodulin-Dependent Protein Kinase II. The myristoylation enhances its resistance to proteolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AC3-I, myristoylated, is synthesized through a series of peptide synthesis techniques. The process involves the solid-phase peptide synthesis method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The myristoylation is introduced by coupling myristic acid to the peptide chain .
Industrial Production Methods
The industrial production of this compound, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
AC3-I, myristoylated, primarily undergoes peptide bond formation and myristoylation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The synthesis of this compound, involves reagents such as protected amino acids, coupling agents like N,N’-Diisopropylcarbodiimide, and myristic acid. The reactions are carried out under controlled conditions to ensure the correct sequence and modifications .
Major Products Formed
The major product formed is the myristoylated peptide, AC3-I, which is then purified to remove any side products or unreacted starting materials .
Applications De Recherche Scientifique
AC3-I, myristoylated, has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modifications.
Biology: Acts as a specific inhibitor of Calmodulin-Dependent Protein Kinase II, making it valuable in studying cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where Calmodulin-Dependent Protein Kinase II is implicated.
Industry: Utilized in the development of research tools and assays for studying protein kinases .
Mécanisme D'action
AC3-I, myristoylated, exerts its effects by specifically inhibiting Calmodulin-Dependent Protein Kinase II. The myristoylated peptide binds to the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by Calmodulin-Dependent Protein Kinase II, affecting various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Autocamtide-2-Related Inhibitory Peptide, myristoylated: Another myristoylated peptide that inhibits Calmodulin-Dependent Protein Kinase II.
Autocamtide-3: The non-myristoylated form of AC3-I, which is less resistant to proteolysis.
Uniqueness
AC3-I, myristoylated, is unique due to its high specificity for Calmodulin-Dependent Protein Kinase II and its enhanced resistance to proteolysis, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C78H137N21O20 |
|---|---|
Poids moléculaire |
1689.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H137N21O20/c1-11-12-13-14-15-16-17-18-19-20-21-30-61(101)85-36-25-23-27-51(80)68(109)91-52(28-22-24-35-79)69(110)88-47(8)65(106)95-56(38-44(2)3)74(115)96-57(40-50-42-84-43-87-50)75(116)92-53(29-26-37-86-78(82)83)71(112)93-54(31-33-60(81)100)72(113)94-55(32-34-62(102)103)70(111)89-49(10)67(108)99-64(46(6)7)76(117)97-58(41-63(104)105)73(114)90-48(9)66(107)98-59(77(118)119)39-45(4)5/h42-49,51-59,64H,11-41,79-80H2,1-10H3,(H2,81,100)(H,84,87)(H,85,101)(H,88,110)(H,89,111)(H,90,114)(H,91,109)(H,92,116)(H,93,112)(H,94,113)(H,95,106)(H,96,115)(H,97,117)(H,98,107)(H,99,108)(H,102,103)(H,104,105)(H,118,119)(H4,82,83,86)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |
Clé InChI |
NXFHGWBBQUSFOY-WPBOGAMHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


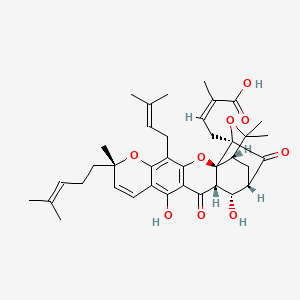

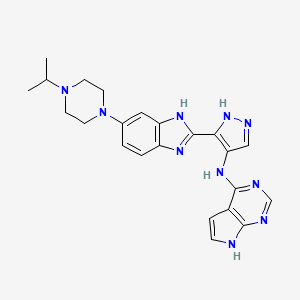
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
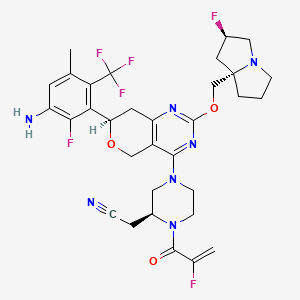

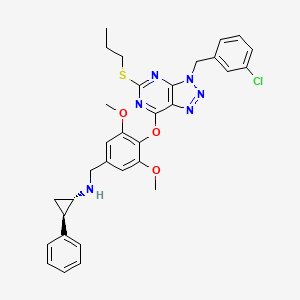


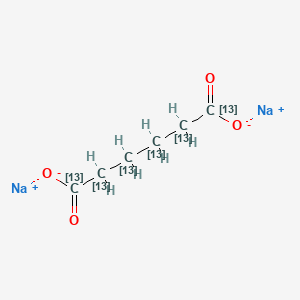
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
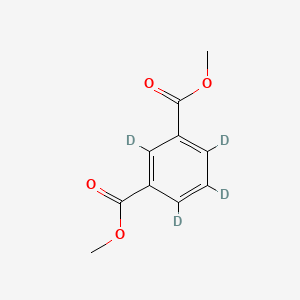

![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
